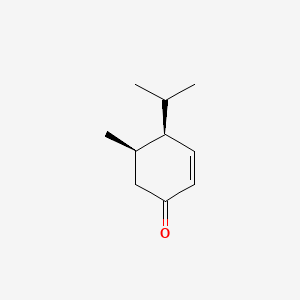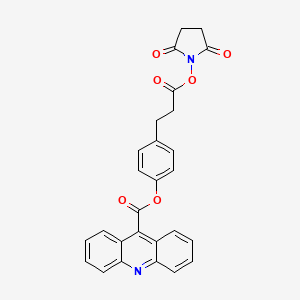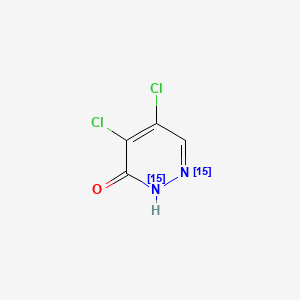
Pyrazole N-Demethyl Sildenafil-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole N-Demethyl Sildenafil-d3 is a deuterium-labelled derivative of Sildenafil . It has a molecular formula of C21H25D3N6O4S and a molecular weight of 463.57 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula O=S(N1CCN(C([2H])([2H])[2H])CC1)(C2=CC=C(OCC)C(C3=NC(C(CCC)=NN4)=C4C(N3)=O)=C2)=O .Scientific Research Applications
Chemical Synthesis and Development
The chemical development of sildenafil involves interesting points such as the preparation of pyrazolo[4,3-d]pyrimidines, highlighting the importance of route selection, scale-up, and process safety in the development of pharmaceutical compounds (D. J. Dale et al., 2000). This background is essential for the development of derivatives like Pyrazole N-Demethyl Sildenafil-d3, focusing on the optimization of synthesis processes and the exploration of chemical properties.
Enzymatic Inhibition Studies
Research on sildenafil derivatives often investigates their role as PDE5 inhibitors, a crucial aspect for therapeutic applications. A study on novel pyrazolopyrimidopyridazinones, for example, demonstrated potent and selective PDE5 inhibitory activity, suggesting the potential of these compounds in treating erectile dysfunction (M. Giovannoni et al., 2006). This area of research is relevant for this compound, as understanding its effects on PDE5 and related enzymes can guide its applications in biomedical research.
Mechanism of Action
Target of Action
Pyrazole N-Demethyl Sildenafil-d3 is a deuterium-labelled derivative of Sildenafil . Sildenafil is a selective inhibitor of the type 5 cGMP phosphodiesterase (PDE5 inhibitor) which catalyzes the hydrolysis of 3’,5’-cyclic guanosine monophosphate (cGMP) . Therefore, the primary target of this compound is likely to be the same.
Mode of Action
As a PDE5 inhibitor, Sildenafil works by blocking the action of PDE5, an enzyme responsible for the breakdown of cGMP . This leads to an increase in the levels of cGMP, enhancing the effect of nitric oxide, a chemical that relaxes smooth muscles in the penis and allows increased blood flow . This compound, being a derivative of Sildenafil, is expected to have a similar mode of action.
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the nitric oxide/cGMP pathway . By inhibiting PDE5, the compound prevents the breakdown of cGMP, leading to an increase in cGMP levels. This enhances the effect of nitric oxide, a vasodilator, leading to the relaxation of smooth muscles in the penis and increased blood flow .
Pharmacokinetics
Deuterium, being a heavier isotope of hydrogen, forms stronger bonds with carbon, potentially slowing down metabolic processes that involve breaking these bonds . This could potentially lead to changes in the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, potentially affecting its bioavailability .
Result of Action
The primary result of the action of this compound is expected to be the relaxation of smooth muscles in the penis and increased blood flow, similar to its parent compound, Sildenafil . This can help in maintaining an erection. It’s important to note that sildenafil only works if one is sexually aroused .
Biochemical Analysis
Biochemical Properties
Pyrazole N-Demethyl Sildenafil-d3, like its parent compound Sildenafil, is known to interact with the enzyme PDE5 . This enzyme is responsible for the hydrolysis of cGMP, a key molecule in many biochemical pathways . By inhibiting PDE5, this compound can increase the levels of cGMP in cells, affecting various biochemical reactions .
Cellular Effects
The increase in cGMP levels caused by this compound can have various effects on cells. For example, it has been reported that Sildenafil can enhance neuro-, synapto- and angiogenesis in rat models of stroke . It is also reported to be a mild vasodilator . These effects are likely to be shared by this compound due to its similar structure and mechanism of action.
Molecular Mechanism
The molecular mechanism of this compound is primarily through its inhibition of the PDE5 enzyme . This prevents the breakdown of cGMP, leading to an increase in its levels . Elevated cGMP levels can then influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that deuterium-labelled compounds can have altered pharmacokinetic and metabolic profiles compared to their non-labelled counterparts . This could potentially affect the stability, degradation, and long-term effects of this compound on cellular function.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-known. As a derivative of Sildenafil, it may be involved in similar pathways. Sildenafil is known to affect the cGMP pathway by inhibiting the PDE5 enzyme .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Pyrazole N-Demethyl Sildenafil-d3 involves the modification of the existing sildenafil molecule by replacing the N-demethyl group with a deuterium-labeled N-demethyl group. This modification can be achieved through a multi-step synthesis pathway that involves the preparation of intermediate compounds and their subsequent reactions.", "Starting Materials": [ "Sildenafil", "Deuterium oxide (D2O)", "Hydrogen gas (H2)", "Sodium borohydride (NaBH4)", "Ethyl acetate", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium nitrite (NaNO2)", "Hydrogen peroxide (H2O2)", "Ammonium chloride (NH4Cl)", "Sodium bicarbonate (NaHCO3)", "Sulfuric acid (H2SO4)" ], "Reaction": [ "The synthesis starts with the preparation of the intermediate compound, Pyrazole N-Demethyl Sildenafil, by reacting sildenafil with sodium nitrite and hydrochloric acid in the presence of water to form a diazonium salt. This salt is then reacted with ammonium chloride and copper powder to form Pyrazole N-Demethyl Sildenafil.", "The Pyrazole N-Demethyl Sildenafil is then reacted with deuterium oxide (D2O) and hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon to replace the N-demethyl group with a deuterium-labeled N-demethyl group.", "The final step involves the purification of the Pyrazole N-Demethyl Sildenafil-d3 by dissolving it in ethyl acetate and washing it with sodium bicarbonate solution and water. The ethyl acetate layer is then dried with sodium sulfate and evaporated to obtain the final product." ] } | |
CAS No. |
1185044-03-4 |
Molecular Formula |
C21H28N6O4S |
Molecular Weight |
463.571 |
IUPAC Name |
5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-3-propyl-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(25-24-16)21(28)23-20(22-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-26(3)10-12-27/h7-8,13H,4-6,9-12H2,1-3H3,(H,24,25)(H,22,23,28)/i3D3 |
InChI Key |
ZLJVUHMTFSCAGQ-HPRDVNIFSA-N |
SMILES |
CCCC1=C2C(=NN1)C(=O)N=C(N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC |
Synonyms |
1-[[3-(4,7-Dihydroxy-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl-4-_x000B_ethoxyphenyl]sulfonyl]-4-(methyl-d3)piperazine; Desmethylsildenafil-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



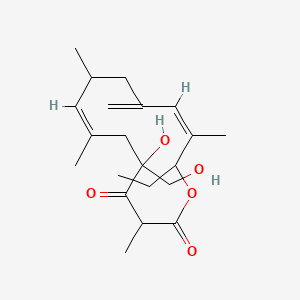
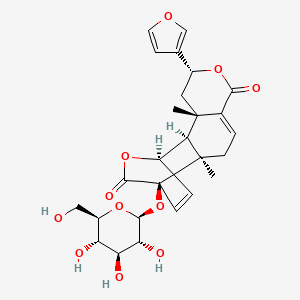
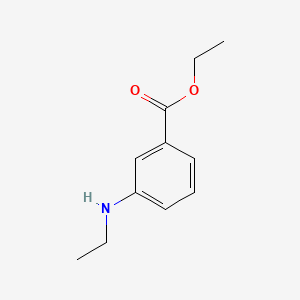
![4-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564308.png)
